molecular formula C5H3F3N2O B2993553 3-(Trifluoromethyl)pyrazin-2(1H)-one CAS No. 1191035-90-1

3-(Trifluoromethyl)pyrazin-2(1H)-one

Cat. No.: B2993553
CAS No.: 1191035-90-1
M. Wt: 164.087
InChI Key: MUXLIYAYELKHKS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazin-2(1H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often involving the use of specific catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)pyrazin-2(1H)-one may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrazin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)pyrazin-2(1H)-one include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXLIYAYELKHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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